An In-depth Technical Guide to 5-chloro-1,3,4-trimethyl-1H-pyrazole (CAS 1195585-81-9)
An In-depth Technical Guide to 5-chloro-1,3,4-trimethyl-1H-pyrazole (CAS 1195585-81-9)
A Note on a Scarcely Documented Compound: Publicly available scientific literature and databases contain limited specific experimental data for 5-chloro-1,3,4-trimethyl-1H-pyrazole. This guide, therefore, leverages established principles of organic chemistry and extrapolates from the known properties and reactivities of structurally similar pyrazole derivatives to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Emergence of a Niche Derivative
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry.[1][2] Its structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The compound 5-chloro-1,3,4-trimethyl-1H-pyrazole represents a specific, yet sparsely documented, iteration of this important scaffold. The presence of a chlorine atom at the 5-position and methyl groups at the 1, 3, and 4-positions suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The chloro-substituent, in particular, serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse functionalities.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₁ClN₂ | Based on the chemical structure. |
| Molecular Weight | 158.63 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid or liquid | Many substituted pyrazoles are solids at room temperature, though some are liquids.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, acetone); likely immiscible with water. | The presence of the hydrocarbon-like methyl groups and the overall molecular structure suggest limited aqueous solubility.[5] |
| Stability | Expected to be stable under normal laboratory conditions. | Pyrazole rings are generally stable, though reactivity can be influenced by substituents. |
Proposed Synthesis: A Pathway to 5-chloro-1,3,4-trimethyl-1H-pyrazole
A plausible and efficient synthetic route to 5-chloro-1,3,4-trimethyl-1H-pyrazole involves the chlorination of a suitable pyrazolone precursor. This approach is analogous to the well-documented synthesis of similar 5-chloropyrazole derivatives.[6][7] The proposed two-step synthesis starts from the commercially available 3-methyl-1H-pyrazol-5(4H)-one.
Step 1: Synthesis of 1,3,4-trimethyl-1H-pyrazol-5(4H)-one
The first step involves the methylation of 3-methyl-1H-pyrazol-5(4H)-one. This reaction can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Step 2: Chlorination to Yield 5-chloro-1,3,4-trimethyl-1H-pyrazole
The subsequent and final step is the chlorination of the trimethylated pyrazolone intermediate. This transformation can be effectively carried out using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for converting pyrazolones to their corresponding 5-chloropyrazoles.[7]
Experimental Protocol (Proposed)
Materials:
-
1,3,4-trimethyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,4-trimethyl-1H-pyrazol-5(4H)-one in anhydrous toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 5-chloro-1,3,4-trimethyl-1H-pyrazole.
Caption: Proposed synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole.
Predicted Spectroscopic Characteristics
The structural features of 5-chloro-1,3,4-trimethyl-1H-pyrazole allow for the prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups. The N-methyl group (at position 1) would likely appear as a singlet around 3.6-3.8 ppm. The C-methyl groups (at positions 3 and 4) would appear as singlets at higher field, likely in the range of 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the three methyl carbons and the four pyrazole ring carbons. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the methyl groups and the pyrazole ring, as well as C=N and C-N stretching frequencies typical for the pyrazole core. A C-Cl stretching band would also be expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Predicted Reactivity and Synthetic Utility
The 5-chloro substituent on the pyrazole ring is a key functional group that dictates the reactivity of this molecule. It is an excellent leaving group in nucleophilic aromatic substitution reactions and a versatile handle for various transition-metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 5-position.[8]
-
Cross-Coupling Reactions: 5-Chloropyrazoles can participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.[9] This makes 5-chloro-1,3,4-trimethyl-1H-pyrazole a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities.
Caption: Predicted reactivity pathways for 5-chloro-1,3,4-trimethyl-1H-pyrazole.
Potential Biological and Pharmacological Profile
Given the broad spectrum of biological activities associated with the pyrazole scaffold, it is reasonable to hypothesize that 5-chloro-1,3,4-trimethyl-1H-pyrazole and its derivatives could exhibit interesting pharmacological properties.[1][2][3]
-
Antimicrobial Activity: Many substituted pyrazoles have demonstrated antibacterial and antifungal properties.[10]
-
Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Anticancer Potential: A growing body of research highlights the anticancer activity of novel pyrazole derivatives.[11]
-
Agrochemical Applications: Substituted pyrazoles are also utilized as herbicides and insecticides.[7]
The specific substitution pattern of 5-chloro-1,3,4-trimethyl-1H-pyrazole would modulate its biological activity, making it a target for further investigation in drug discovery and agrochemical research programs.
Caption: Diverse biological activities associated with the pyrazole scaffold.
Inferred Safety and Handling Precautions
Specific toxicology data for 5-chloro-1,3,4-trimethyl-1H-pyrazole is not available. However, based on the safety profiles of similar chlorinated heterocyclic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion: A Call for Empirical Investigation
While 5-chloro-1,3,4-trimethyl-1H-pyrazole remains a compound with limited direct characterization in the scientific literature, its structural features and the well-established chemistry of its analogs allow for a robust, predictive understanding of its properties and potential. This guide provides a foundational framework for researchers interested in synthesizing and exploring the applications of this molecule. The proposed synthetic route, predicted spectroscopic data, and potential reactivity offer a starting point for further investigation. Ultimately, empirical validation is necessary to confirm these predictions and fully unlock the potential of 5-chloro-1,3,4-trimethyl-1H-pyrazole in the fields of drug discovery, materials science, and agrochemicals.
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